1-Iodo-8-phenylnaphthalene
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Overview
Description
1-Iodo-8-phenylnaphthalene is an organic compound with the molecular formula C16H11I . It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a phenyl group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-8-phenylnaphthalene can be synthesized through various methods. One common approach involves the iodination of 8-phenylnaphthalene using iodine and an oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-8-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 8-phenylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido-8-phenylnaphthalene or tert-butoxy-8-phenylnaphthalene.
Oxidation: Products include various oxidized naphthalene derivatives.
Reduction: The major product is 8-phenylnaphthalene.
Scientific Research Applications
1-Iodo-8-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-8-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the phenyl group. The iodine atom can act as a leaving group in substitution reactions, while the phenyl group can stabilize reaction intermediates through resonance. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
1-Bromo-8-phenylnaphthalene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-8-phenylnaphthalene: Similar structure but with a chlorine atom instead of iodine.
8-Phenylnaphthalene: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness: 1-Iodo-8-phenylnaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The larger atomic radius and higher atomic weight of iodine also influence the compound’s physical and chemical behavior .
Properties
CAS No. |
25308-69-4 |
---|---|
Molecular Formula |
C16H11I |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
1-iodo-8-phenylnaphthalene |
InChI |
InChI=1S/C16H11I/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H |
InChI Key |
JKEOWGMQYOZBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)I |
Origin of Product |
United States |
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